molecular formula C15H14N2O3 B3958760 N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3958760
M. Wt: 270.28 g/mol
InChI Key: WTCLHVVKMBNEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound used in scientific research. It is a potent and selective antagonist of the glycine receptor, which is involved in the transmission of inhibitory signals in the central nervous system. MPDC has been shown to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Mechanism of Action

N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist of the glycine receptor, which is a member of the ligand-gated ion channel family. By binding to the receptor, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide blocks the transmission of inhibitory signals in the central nervous system, leading to increased excitability and neuronal activity.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and glutamate in the brain, which are neurotransmitters involved in reward, motivation, and learning. N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potency and selectivity as a glycine receptor antagonist. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide for these conditions. Another area of interest is the development of more potent and selective glycine receptor antagonists, which could have even greater therapeutic potential. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which could lead to new insights into the functioning of the central nervous system.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily used in scientific research to study the glycine receptor and its role in neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, epilepsy, and chronic pain.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-4-8-16-14(10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCLHVVKMBNEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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